molecular formula C10H19AgO2 B8209884 Neodecanoic acid, silver(1+) salt

Neodecanoic acid, silver(1+) salt

Cat. No. B8209884
M. Wt: 279.12 g/mol
InChI Key: RQZVTOHLJOBKCW-UHFFFAOYSA-M
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Patent
US04994352

Procedure details

Silver neodecanoate was prepared according to the procedure as disclosed in Armstrong, U.S. Pat. No. 4,555,501 herein incorporated by reference, from silver (I) oxide and neodecanoic acid. A slurry of 5 ml neodecanoic acid and 5 ml absolute ethanol was heated to 80° C. in an oil bath. Approximately 1.7 grams Ag2O was added slowly and the resulting solution was heated for approximately 5 minutes. One drop of 30 percent by weight H2O2 was added to the resulting solution to oxidize any prereduced silver metal. After the addition of H2O2 the solution was clear yellow. Absolute ethanol was added to the solution to precipitate white silver neodecanoate. The precipitate was filtered and reslurried twice in absolute ethanol. An amount of the dye, 3,3'-di(3-acetoxypropyl-11-diphenylamino-10,12-ethylene-5,5',6,6'-dibenzothiatricarbocyanine perchlorate) was added to a methylene chloride solution to provide a 0.01 molar solution. To this solution was added 1 weight percent silver neodecanoate and 1 weight percent polystyrene, based upon the weight of the solution. This solution was spin-coated onto a glass substrate to provide an active layer approximately 1 μm thick.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Ag2O
Quantity
1.7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Ag-:1]=O.[C:3]([OH:14])(=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10].OO.[Ag]>C(O)C>[C:3]([O-:14])(=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:10])([CH3:11])[CH3:12].[Ag+:1] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ag-]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC(C)(C)C)(=O)O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(CCCCCC(C)(C)C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Ag2O
Quantity
1.7 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ag]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated for approximately 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to precipitate white silver neodecanoate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
ADDITION
Type
ADDITION
Details
An amount of the dye, 3,3'-di(3-acetoxypropyl-11-diphenylamino-10,12-ethylene-5,5',6,6'-dibenzothiatricarbocyanine perchlorate) was added to a methylene chloride solution

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC(C)(C)C)(=O)[O-].[Ag+]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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